Propan-2-yl 3-acetamidopropane-1-sulfonate
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Overview
Description
Propan-2-yl 3-acetamidopropane-1-sulfonate is an organic compound with a unique structure that combines an isopropyl group, an acetamido group, and a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 3-acetamidopropane-1-sulfonate typically involves the reaction of isopropylamine with 3-chloropropane-1-sulfonyl chloride, followed by acetylation of the resulting amine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The overall reaction can be summarized as follows:
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Step 1: Formation of the sulfonamide
Reactants: Isopropylamine, 3-chloropropane-1-sulfonyl chloride
Conditions: Base (triethylamine), solvent (dichloromethane), room temperature
Product: Propan-2-yl 3-chloropropane-1-sulfonamide
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Step 2: Acetylation
Reactants: Propan-2-yl 3-chloropropane-1-sulfonamide, acetic anhydride
Conditions: Base (pyridine), solvent (dichloromethane), room temperature
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 3-acetamidopropane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfonic acids.
Reduction: The acetamido group can be reduced to form amines.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Amines
Substitution: Thiol or amine derivatives
Scientific Research Applications
Propan-2-yl 3-acetamidopropane-1-sulfonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propan-2-yl 3-acetamidopropane-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, while the sulfonate group can participate in ionic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 3-chloropropane-1-sulfonate
- Propan-2-yl 3-aminopropane-1-sulfonate
- Propan-2-yl 3-hydroxypropane-1-sulfonate
Uniqueness
Propan-2-yl 3-acetamidopropane-1-sulfonate is unique due to the presence of both acetamido and sulfonate groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H17NO4S |
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Molecular Weight |
223.29 g/mol |
IUPAC Name |
propan-2-yl 3-acetamidopropane-1-sulfonate |
InChI |
InChI=1S/C8H17NO4S/c1-7(2)13-14(11,12)6-4-5-9-8(3)10/h7H,4-6H2,1-3H3,(H,9,10) |
InChI Key |
PDCGZVQYPZZYOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OS(=O)(=O)CCCNC(=O)C |
Origin of Product |
United States |
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